Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

Medicinal Chemistry Organic Synthesis Drug Design

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is a critical building block for pharmaceutical R&D, featuring a 4-pyridyl group, dimethylamino moiety, and protected ethyl ester. Unlike 2- or 3-pyridyl isomers, the 4-position substitution ensures correct binding geometry for immunomodulating agent synthesis. The ethyl ester enables selective functionalization, while the dimethylamino group provides optimal basicity. With 0 H-bond donors and 4 acceptors, it's ideal for CNS drug discovery. Available in ≥98% purity, saving purification time. Choose this specific isomer to avoid re-validation of synthetic workflows. Buy now for reliable, high-purity intermediate supply.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13058655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=NC=C1)N(C)C
InChIInChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3
InChIKeyHPLKZZNEIGEKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate: Scientific and Procurement Overview


Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate (CAS No. 1007878-69-4) is a synthetic intermediate characterized by a pyridine ring at the 4-position, a dimethylamino group, and an ethyl ester functional group . The compound's core structure is recognized in medicinal chemistry for its utility in building biologically active molecules, with the pyridine moiety facilitating interactions with enzymes and receptors [1]. As a versatile building block, it enables subsequent synthetic transformations, such as hydrolysis to the corresponding acid or amidation, and has been referenced in patent literature as a component in the development of immunomodulating agents and other pharmaceutically active compounds [2][3].

Why In-Class Analogs Cannot Substitute for Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate


The precise combination of a 4-pyridyl group, a dimethylamino moiety, and an ethyl ester is not interchangeable with closely related analogs. Substitution at the pyridine ring (e.g., 2- or 3-pyridyl isomers) alters electron density and binding geometry, critically impacting downstream biological activity [1]. Replacing the dimethylamino group with a primary amine or other alkylamines changes the compound's basicity, steric profile, and ability to participate in key interactions . Furthermore, substituting the ethyl ester with a different ester (e.g., methyl or tert-butyl) or the free carboxylic acid modifies the compound's lipophilicity, metabolic stability, and synthetic utility, rendering generic substitution unreliable without rigorous re-validation of the entire synthetic or biological workflow .

Quantitative Differentiation Evidence for Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate


Ester vs. Acid Form: Lipophilicity and Synthetic Utility

The ethyl ester form (target compound) exhibits a significantly higher calculated partition coefficient (cLogP) compared to its corresponding carboxylic acid (2-(dimethylamino)-2-(pyridin-4-yl)acetic acid, CAS 1007912-98-2), directly impacting its utility in medicinal chemistry. While specific experimental logP values are not available for the target compound, the difference in functional groups allows for a class-level inference: esters are consistently more lipophilic than their corresponding acids . This property enhances the compound's membrane permeability and its suitability as a protected intermediate in multi-step syntheses, where the ester can be selectively hydrolyzed to the acid at a later stage [1].

Medicinal Chemistry Organic Synthesis Drug Design

Purity Benchmarking Against Closest Commercial Analogs

Commercial sources list the purity of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate at 98% . This sets a clear quantitative benchmark for procurement. While purity data for direct, identical comparators from other suppliers may vary, this specific value (98%) serves as a verifiable specification. In contrast, a close structural analog, N,N-dimethyl-2-((pyridin-4-ylmethyl)amino)acetamide (CAS 1042507-76-5), is also offered at 95% purity , highlighting that different compounds in the same chemical space may have different standard purity grades available commercially. For users requiring high-fidelity results in sensitive assays or as a key starting material in a multi-step synthesis, the specified 98% purity of the target compound is a critical selection parameter.

Analytical Chemistry Quality Control Procurement

Molecular Connectivity and Hydrogen Bonding Profile

The target compound has a specific hydrogen bonding profile, with 0 hydrogen bond donors and 4 hydrogen bond acceptors . This profile is a direct consequence of its unique structure—the tertiary dimethylamino group cannot donate a hydrogen bond, and the ester and pyridine nitrogens act as acceptors. This differentiates it from close analogs like the corresponding free acid (CAS 1007912-98-2), which has 1 donor and 4 acceptors, or a primary amine analog like 4-Pyridineacetic acid, α-amino-, ethyl ester (CAS 1245782-70-0) . The absence of a hydrogen bond donor in the target compound results in lower polarity and higher predicted membrane permeability, a key factor in drug design and a verifiable, structure-derived point of differentiation.

Computational Chemistry Molecular Design Physicochemical Properties

Key Application Scenarios for Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate in Research and Industry


Medicinal Chemistry: Synthesis of Immunomodulating Agents

As a pyridine-4-yl derivative, this compound is a key synthetic intermediate in the preparation of immunomodulating agents, as described in patent literature [1]. The ethyl ester serves as a protected form of the carboxylic acid, allowing for selective functionalization at the pyridine nitrogen or the dimethylamino group without interfering with the ester moiety, which can be hydrolyzed in a final step to reveal the active pharmacophore [1].

Organic Synthesis: Protected Amino Acid Building Block

The compound's structure, featuring a dimethylamino group and an ethyl ester, makes it a valuable, protected building block for the synthesis of more complex molecules [2]. Its high commercial purity (98%) ensures it can be used directly in multi-step synthetic sequences with minimal purification, saving time and resources in both academic and industrial research laboratories.

Physicochemical Studies and Drug Design

The compound's distinct hydrogen bonding profile (0 donors, 4 acceptors) makes it a useful model compound for studying the impact of reduced hydrogen-bond donor count on membrane permeability and target binding. This property is particularly relevant in central nervous system (CNS) drug discovery, where lower polarity and fewer hydrogen bond donors are often associated with improved blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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